Diisopropyl fluorophosphate

Toxicology Nerve Agent Surrogate LD50

Diisopropyl fluorophosphate (DFP, Isoflurophate) is a dialkyl fluorophosphate organophosphorus (OP) compound with the molecular formula C₆H₁₄FO₃P. It is a colorless to pale yellow oily liquid that serves as a potent, irreversible inhibitor of serine hydrolases, most notably acetylcholinesterase (AChE), by phosphorylating the active site serine residue.

Molecular Formula C6H14FO3P
Molecular Weight 184.15 g/mol
CAS No. 55-91-4
Cat. No. B1672237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl fluorophosphate
CAS55-91-4
SynonymsBis(1-methylethyl) Phosphorofluoridate
DFP
Di isopropylphosphorofluoridate
Di-isopropylphosphorofluoridate
Diisopropylfluorophosphate
Diisopropylphosphofluoridate
Dyflos
Floropryl
Fluorostigmine
Fluostigmine
Isoflurophate
Molecular FormulaC6H14FO3P
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(OC(C)C)F
InChIInChI=1S/C6H14FO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3
InChIKeyMUCZHBLJLSDCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Colorless to Light Yellow Oil
SolubilitySolubility in water @ 25 °C: 1.54% wt/wt;  sol in vegetable oils;  not very sol in mineral oils
Sol in ether
SOL IN ALCOHOL
Soluble in organic solvents, fuel and lubricants.
6.78e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Fluorophosphate (CAS 55-91-4): Technical Profile and Research-Grade Specifications


Diisopropyl fluorophosphate (DFP, Isoflurophate) is a dialkyl fluorophosphate organophosphorus (OP) compound with the molecular formula C₆H₁₄FO₃P [1]. It is a colorless to pale yellow oily liquid that serves as a potent, irreversible inhibitor of serine hydrolases, most notably acetylcholinesterase (AChE), by phosphorylating the active site serine residue . Due to this mechanism, DFP is widely employed in civilian laboratories as a surrogate or simulant for highly toxic G-series nerve agents (e.g., sarin, soman) in toxicological and countermeasure development studies [2]. Its physical properties include a density of 1.06 g/mL, a boiling point of 183 °C, and a water solubility of 15.4 g/L at 25 °C, though it is known to hydrolyze rapidly in aqueous environments [3][4].

Why Diisopropyl Fluorophosphate Cannot Be Casually Replaced by Other Organophosphate Inhibitors


Substituting DFP with another organophosphate inhibitor, such as the common laboratory serine protease inhibitor phenylmethylsulfonyl fluoride (PMSF) or insecticidal oxons like paraoxon, is scientifically invalid due to profound differences in inhibitory kinetics, enzyme selectivity, and in vivo toxicity profiles [1]. While PMSF sulfonylates active site serines, DFP phosphorylates them, leading to a vastly different enzyme-inhibitor complex that does not mimic the 'aging' phenomenon characteristic of nerve agent exposure . Furthermore, DFP exhibits a unique potency and selectivity hierarchy across cholinesterases and neurotoxic esterase compared to other OPs, and its acute toxicity relative to actual nerve agents defines a specific, lower-risk potency window essential for designing survivable in vivo models [2][3]. The compound's physical instability and distinct storage requirements also preclude simple one-to-one substitution in long-term studies [4].

Quantitative Differentiation of Diisopropyl Fluorophosphate from Closest Analogs and In-Class Comparators


DFP Exhibits Significantly Lower In Vivo Acute Toxicity Compared to G-Series Nerve Agents, Validating Its Use as a Safer Surrogate

In direct head-to-head in vivo studies in rats, the subcutaneous LD50 of DFP is 14.5 μmol/kg, which is 7.6-fold higher (less toxic) than tabun (1.9 μmol/kg), 10.4-fold higher than sarin (1.4 μmol/kg), and 16.4-fold higher than soman (0.88 μmol/kg) [1]. A separate study in ICR mice following intravenous administration reported LD50 values of 3.40 mg/kg for DFP, compared to 0.287 mg/kg for tabun, 0.109 mg/kg for sarin, and 0.042 mg/kg for soman, confirming a consistent and substantial potency gap [2]. This quantifiable lower toxicity establishes DFP as a preferred surrogate for nerve agent research, enabling safer experimental modeling of organophosphate poisoning that would be impossible with more lethal analogs [3].

Toxicology Nerve Agent Surrogate LD50

DFP Demonstrates Superior Potency on Human Acetylcholinesterase Compared to Common Insecticide-Derived Surrogates

While DFP is less potent than actual nerve agents, it demonstrates greater inhibitory potency on human acetylcholinesterase (AChE) than several common insecticidal organophosphates used as alternative surrogates. A cross-study analysis shows that the IC50 of DFP against purified human erythrocyte AChE is approximately 120 nM [1]. Direct comparative kinetic studies reveal that DFP is a more potent inhibitor of human AChE than both paraoxon (the active oxon metabolite of parathion) and the sarin surrogate NIMP (nitrophenyl isopropyl methylphosphonate) [2]. In contrast, on rat and mouse brain AChE, DFP's potency falls below that of NIMP and paraoxon, highlighting a species-specific potency advantage for human-relevant models [2].

Enzyme Inhibition AChE IC50

DFP Irreversibly Inhibits Butyrylcholinesterase with 150-Fold Higher Affinity Than Acetylcholinesterase, Defining a Unique Selectivity Profile

DFP exhibits a pronounced selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), a characteristic not uniformly shared by all organophosphates. Kinetic analysis reveals a 150-fold difference in the inhibitory power of DFP for BuChE compared to AChE, a difference attributed entirely to its higher affinity for BuChE [1]. This class-level inference is supported by in vivo findings in rats, where acute DFP administration resulted in greatest inhibition of BuChE, followed by AChE and neurotoxic esterase (NTE), with BuChE also demonstrating the most rapid recovery [2]. This distinct selectivity pattern is crucial for studies aimed at understanding the role of plasma esterases as endogenous bioscavengers of organophosphates.

Enzyme Selectivity Cholinesterase Affinity

Storage Stability of DFP is Highly Temperature-Dependent and Inferior to Common Lab Serine Protease Inhibitors, Dictating Strict Supply Chain and Handling Protocols

DFP is significantly less stable than common laboratory protease inhibitors like PMSF, necessitating rigorous procurement and storage protocols. A 393-day stability study showed that commercial DFP stored at the manufacturer-recommended temperature of 4°C experienced significant degradation, falling below 95% purity, while only minor degradation was observed at -10°C and none at -80°C [1]. In aqueous solution at pH 7.5 and 25°C, DFP is very unstable, with a half-life of just 1 hour, whereas it remains stable for months when stored as a 0.1-0.5 M solution in anhydrous isopropanol at -70°C . This extreme instability is a critical differentiating factor from more stable inhibitors like PMSF or aprotinin, which can be stored as aqueous stock solutions for weeks or months at 4°C.

Chemical Stability Storage Conditions Hydrolysis

Validated Research Applications for Diisopropyl Fluorophosphate Based on Differential Evidence


In Vivo Modeling of Nerve Agent Exposure and Medical Countermeasure Development

The significantly lower in vivo toxicity of DFP compared to G-series nerve agents (e.g., 16.4-fold less toxic than soman in rats) makes it the preferred surrogate for establishing survivable animal models of acute and chronic organophosphate poisoning [1]. This allows researchers to study the progression of toxicity, test the efficacy of novel reactivators (oximes) and anticonvulsants, and investigate long-term neurological sequelae without the extreme biocontainment and lethality risks associated with actual chemical warfare agents. This application is directly supported by the quantitative toxicity data presented in Evidence Item 1.

Mechanistic Studies of Human Acetylcholinesterase Inhibition and Reactivation

DFP's confirmed potency on human erythrocyte AChE (IC50 ~120 nM) [2], coupled with its well-characterized mechanism of irreversible phosphorylation, establishes it as a gold-standard tool compound for in vitro studies of human AChE kinetics and reactivation. It is specifically used in high-throughput screening assays to evaluate the protective and reactivating potential of novel oxime-based antidotes, as the DFP-AChE adduct undergoes an 'aging' process analogous to that of actual nerve agents, providing a more clinically relevant model than reversible inhibitors or less potent surrogates. This is directly supported by the evidence in Evidence Item 2.

Investigating the Role of Butyrylcholinesterase as an Endogenous Bioscavenger

The unique 150-fold higher affinity of DFP for BuChE over AChE makes it an invaluable tool for studying the stoichiometric and catalytic bioscavenging capacity of plasma BuChE [3]. Researchers use DFP in ex vivo and in vivo models to quantify the ability of endogenous and exogenously administered BuChE to sequester and hydrolyze organophosphates before they can inhibit neural AChE. This is a critical area of research for developing prophylactic therapies against nerve agent poisoning, a scenario for which more AChE-selective OPs are ill-suited. This is directly supported by the evidence in Evidence Item 3.

Long-Term Toxicology Studies Requiring Validated Compound Integrity

Given the documented instability of DFP at standard refrigeration temperatures, procurement of this compound is essential for any long-term or multi-institutional study where consistent dosing and reproducibility are paramount [4]. Laboratories with validated -20°C or -80°C storage capabilities and strict anhydrous handling protocols can ensure DFP integrity, thereby minimizing experimental variability. The quantitative stability data from Evidence Item 4 directly informs proper study design and underscores why generic substitution with more stable but pharmacologically distinct inhibitors would compromise the scientific validity of the research.

Technical Documentation Hub

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